molecular formula C12H22O B2665061 (2S)-3,3-dicyclobutyl-2-methylpropan-1-ol CAS No. 2248188-04-5

(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol

Cat. No.: B2665061
CAS No.: 2248188-04-5
M. Wt: 182.307
InChI Key: XOGWWOARDKPOSU-SECBINFHSA-N
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Description

(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol is an organic compound characterized by its unique structure, which includes two cyclobutyl groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-dicyclobutyl-2-methylpropan-1-ol typically involves the use of cyclobutyl derivatives and appropriate reagents to achieve the desired structure. One common method involves the reaction of cyclobutylmagnesium bromide with a suitable aldehyde or ketone, followed by reduction to yield the target alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including distillation and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), PCC, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3,3-dicyclobutyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3-dicyclobutyl-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (2S)-3,3-dicyclobutyl-2-methylpropan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    (2S)-3,3-dicyclobutyl-2-methylpropan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.

Uniqueness

(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol is unique due to its specific combination of cyclobutyl groups and a hydroxyl functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

(2S)-3,3-di(cyclobutyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWWOARDKPOSU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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